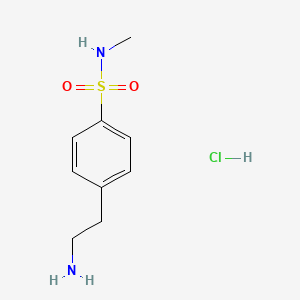

Clorhidrato de 4-(2-aminoetil)-N-metilbenceno-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AEBSF is a water-soluble, irreversible serine protease inhibitor . It has been shown to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Molecular Structure Analysis

The molecular structure of AEBSF is C8H10FNO2S.HCl .Chemical Reactions Analysis

AEBSF inhibits proteases by acylation of the active site of the enzyme .Physical And Chemical Properties Analysis

AEBSF is a powder with a molecular weight of 239.5 Da . It is soluble in water at 200 mg/mL .Aplicaciones Científicas De Investigación

Estudios de Regulación del Colesterol

Clorhidrato de 4-(2-aminoetil)-N-metilbenceno-1-sulfonamida (AEBSF): juega un papel crucial en la investigación de genes reguladores del colesterol. Inhibe selectivamente la proteasa del sitio 1 (S1P), una enzima ubicada en el aparato de Golgi. La S1P activa las proteínas de unión al elemento regulador del esterol (SREBP), que influyen en el metabolismo del colesterol. Al inhibir la S1P, los investigadores pueden explorar los efectos posteriores en la actividad de la SREBP y la regulación del colesterol .

Investigación con Células Madre

Estudios recientes han explorado el uso de hidrogeles modificados con AEBSF para mantener las propiedades de las células madre. Por ejemplo, los hidrogeles de ácido hialurónico modificados con 2-aminoetil metacrilato (AEMA), que incorporan AEBSF, ayudan a mantener las características esféricas y de pluripotencialidad nativas de las células madre de la pulpa dental humana (DPSCs) .

Mecanismo De Acción

Target of Action

The primary targets of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride, also known as AEBSF, are serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the protease’s active site, preventing it from catalyzing protein breakdown .

Biochemical Pathways

AEBSF affects several biochemical pathways by inhibiting serine proteases. For instance, it can inhibit the activation of the sterol regulatory element-binding proteins (SREBP), which are crucial for cholesterol regulation . By inhibiting the Site-1-protease (S1P), a serine protease located in the Golgi apparatus responsible for activating SREBP, AEBSF can influence cholesterol regulation .

Pharmacokinetics

AEBSF is water-soluble, which aids in its distribution throughout the body .

Result of Action

By inhibiting serine proteases, AEBSF can prevent protein degradation, which is crucial in various biological processes . For instance, it can inhibit the activation of SREBP, thereby influencing cholesterol regulation .

Action Environment

AEBSF is more stable at low pH values, making it suitable for use in acidic environments . Its stability decreases at ph values higher than 70 . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of AEBSF .

Safety and Hazards

AEBSF is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP). By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

Análisis Bioquímico

Biochemical Properties

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride interacts with various enzymes, proteins, and other biomolecules. Its primary role is to inhibit serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF .

Cellular Effects

The effects of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride on cells are diverse. It has been reported to inhibit respiratory syncytial virus (RSV) infection . Moreover, it has been used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) .

Molecular Mechanism

The molecular mechanism of action of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride involves covalently modifying the hydroxyl of serine residues . This modification adds an additional 183.0354 Da to each modified residue . The compound is a sulfonyl fluoride and acts by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative .

Temporal Effects in Laboratory Settings

It is known that this compound is more stable at low pH values compared to other similar inhibitors .

Dosage Effects in Animal Models

In animal models, the effects of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride vary with different dosages. For instance, it has been shown to attenuate ovalbumin-induced inflammation in a mouse model of airway allergy .

Metabolic Pathways

It is known that this compound inhibits serine proteases, which play crucial roles in various metabolic pathways .

Transport and Distribution

It is known that this compound is water-soluble , which may influence its distribution within aqueous cellular environments.

Subcellular Localization

Given its role as a serine protease inhibitor, it may be localized to areas where these enzymes are active .

Propiedades

IUPAC Name |

4-(2-aminoethyl)-N-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6-7,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGXSRMKCPTPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2395877.png)

![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2395890.png)

![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2395899.png)